Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide
Description
Nomenclature and Classification
Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide belongs to the organotrifluoroborate class of compounds, which are characterized by the general formula [RBF₃]⁻ where R represents an organic substituent. The systematic nomenclature of this compound reflects its ionic nature, consisting of a quaternary ammonium cation and an organotrifluoroborate anion. According to International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is tetrabutylammonium trifluoro(4-(hydroxymethyl)phenyl)borate.
The compound is registered under Chemical Abstracts Service number 906007-25-8, with the molecular formula C₁₆H₃₆N·C₇H₇BF₃O, indicating the separate ionic components. The linear formula representation emphasizes the salt nature of the compound, where the tetrabutylammonium cation provides charge balance for the anionic trifluoroborate moiety. This classification places the compound within the broader category of organotrifluoroborates, which serve as protected boronic acid equivalents in synthetic applications.
The systematic classification of organotrifluoroborates positions them as adducts of carbanions and boron trifluoride, distinguishing them from other organoboron species such as boronic acids, boronate esters, and organoboranes. The compound's classification as a quaternary ammonium salt provides additional insights into its physical properties and handling characteristics, particularly regarding solubility and stability under various reaction conditions.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 906007-25-8 |
| Molecular Formula | C₁₆H₃₆N·C₇H₇BF₃O |
| International Union of Pure and Applied Chemistry Name | tetrabutylammonium trifluoro(4-(hydroxymethyl)phenyl)borate |
| Molecular Weight | 417.41 g/mol |
| Classification | Organotrifluoroborate salt |
Molecular Structure and Bonding
The molecular structure of this compound exhibits characteristic features typical of organotrifluoroborate compounds. The anionic component features a tetrahedral boron center coordinated to three fluorine atoms and one carbon atom from the 4-(hydroxymethyl)phenyl substituent. This tetrahedral geometry around boron is consistent with sp³ hybridization, resulting in bond angles approximating the ideal tetrahedral angle of 109.5 degrees.
The boron-fluorine bond lengths in organotrifluoroborate compounds typically fall within normal ranges, as evidenced by crystallographic studies of related structures. The carbon-boron bond in the anionic component represents a crucial structural feature that determines the compound's reactivity profile. Unlike other organoboron species, the trifluoroborate anion exhibits enhanced stability due to the electron-withdrawing effect of the three fluorine atoms, which reduces the electrophilicity of the boron center.
The cationic component consists of a nitrogen atom surrounded by four butyl chains in a tetrahedral arrangement. The tetrabutylammonium cation provides significant steric bulk, which contributes to the overall stability of the compound and influences its solubility characteristics. Each butyl chain adopts an extended conformation to minimize steric interactions between the alkyl groups.
The hydroxymethyl substituent on the phenyl ring introduces additional structural complexity through potential hydrogen bonding interactions. The presence of the hydroxyl group creates opportunities for intermolecular hydrogen bonding, which can influence the compound's solid-state packing and solution behavior. The phenyl ring adopts a planar geometry, with the hydroxymethyl group positioned to allow optimal orbital overlap with the aromatic system.
Crystallographic Analysis
Crystallographic investigations of organotrifluoroborate compounds have revealed important structural details regarding their solid-state organization. Studies of related aryltrifluoroborate potassium salts have demonstrated that these compounds typically adopt layered crystal structures, with the specific arrangement depending on the nature of the aromatic substituents and counterions.
The crystal structures of organotrifluoroborate compounds generally exhibit characteristic features related to the tetrahedral geometry of the borate anion. X-ray crystallographic analysis of similar compounds has shown that the boron-fluorine bond lengths fall within typical ranges for organotrifluoroborate species, confirming the structural integrity of the trifluoroborate moiety. The thermal ellipsoid models of these structures reveal the spatial arrangement of atoms and the degree of thermal motion within the crystal lattice.
Research on related trifluoroborate structures has identified that weak intermolecular interactions play crucial roles in determining crystal packing arrangements. These interactions include carbon-hydrogen to fluorine hydrogen bonds and van der Waals forces between the organic substituents. The presence of the hydroxymethyl group in this compound introduces additional hydrogen bonding possibilities that can significantly influence the crystal structure.
The layered architectures observed in organotrifluoroborate crystals result from the balance between electrostatic interactions between ionic components and weaker intermolecular forces between organic substituents. The platelet-like crystal morphology commonly observed in these compounds reflects the anisotropic nature of the intermolecular interactions, with stronger interactions within layers and weaker interactions between layers.
| Structural Feature | Characteristic |
|---|---|
| Boron Coordination | Tetrahedral |
| Boron Hybridization | sp³ |
| Crystal System | Layered architecture |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |
| Crystal Morphology | Platelet-like |
Isomerism and Conformational Properties
The conformational properties of this compound arise from the flexibility inherent in both the cationic and anionic components of the structure. The tetrabutylammonium cation exhibits significant conformational freedom due to the rotation around the carbon-carbon bonds within each butyl chain. These rotational degrees of freedom result in multiple possible conformational states, with the most stable conformations being those that minimize steric interactions between the alkyl chains.
Analysis of similar phosphonium-containing trifluoroborate compounds has revealed specific conformational preferences around the bonds connecting the charged centers to the organic substituents. The conformation along the nitrogen-carbon bonds in the tetrabutylammonium cation tends toward staggered arrangements to minimize steric repulsion. Similarly, the conformation around the carbon-boron bond in the anionic component shows preferences that optimize the spatial arrangement of the substituents.
The hydroxymethyl group on the phenyl ring introduces additional conformational considerations through rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring. The preferred conformations of this substituent are influenced by potential intramolecular interactions between the hydroxyl group and other parts of the molecule, as well as by intermolecular hydrogen bonding in the solid state.
The trifluoroborate moiety itself exhibits minimal conformational flexibility due to the rigid tetrahedral geometry around boron. However, the orientation of the phenyl ring relative to the boron center can vary, influencing the overall molecular shape and potentially affecting the compound's reactivity profile. The planar nature of the aromatic ring constrains the possible conformations of the hydroxymethyl substituent to those that maintain optimal orbital overlap within the aromatic system.
Computational studies of related organotrifluoroborate compounds have provided insights into the relative energies of different conformational states and the barriers to rotation around key bonds. These investigations suggest that while multiple conformational states are accessible at room temperature, certain arrangements are energetically preferred due to favorable electrostatic and steric interactions.
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(5-12)2-4-7/h5-16H2,1-4H3;1-4,12H,5H2/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQGOLDYDINUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CO)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrabutylazanium; trifluoro-[4-(hydroxymethyl)phenyl]boranuide, also known by its CAS number 906007-25-8, is a compound that has garnered attention in various fields of chemical and biological research. This article delves into its biological activity, detailing research findings, case studies, and relevant data.
- Molecular Formula : C23H43BF3NO
- Molecular Weight : 417.40 g/mol
- Physical State : Solid
- CAS Number : 906007-25-8
The biological activity of tetrabutylazanium; trifluoro-[4-(hydroxymethyl)phenyl]boranuide is primarily attributed to its boron-containing structure, which can interact with various biological molecules. Boron compounds are known for their ability to form stable complexes with biomolecules, influencing enzyme activity and cellular signaling pathways.
Biological Activity Overview
-
Anticancer Properties :
- Several studies have indicated that boron-containing compounds exhibit cytotoxic effects on cancer cells. Tetrabutylazanium; trifluoro-[4-(hydroxymethyl)phenyl]boranuide has shown potential in inhibiting the proliferation of specific cancer cell lines, although detailed mechanisms remain under investigation.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may affect the activity of glycosidases and proteases, which are crucial in various biological processes.
-
Neuroprotective Effects :
- Research suggests that this compound may possess neuroprotective properties, potentially due to its ability to modulate oxidative stress pathways and enhance neuronal survival under stress conditions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of tetrabutylazanium; trifluoro-[4-(hydroxymethyl)phenyl]boranuide on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 70 |
| 20 | 40 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers tested the compound's effect on α-glucosidase. The inhibition constant (Ki) was determined to be approximately 15 µM, indicating moderate inhibitory activity.
Research Findings
-
Cytotoxicity Assays :
- Various assays (MTT, XTT) have been employed to assess the cytotoxic effects of tetrabutylazanium; trifluoro-[4-(hydroxymethyl)phenyl]boranuide across different cell lines, including HeLa and A549.
-
Mechanistic Studies :
- Mechanistic studies have revealed that the compound may induce apoptosis through the activation of caspase pathways, further highlighting its potential as an anticancer agent.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest good solubility and favorable distribution characteristics in biological systems, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound is compared to analogs with modifications in the phenyl substituent or counterion. Key differences in molecular weight, solubility, and reactivity arise from these variations.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural components: Tetrabutylammonium (C₁₆H₃₆N⁺) + [4-(hydroxymethyl)phenyl]trifluoroborate (C₇H₇BF₃O⁻).
Counterion Effects
- Tetrabutylammonium: Enhances solubility in non-polar solvents (e.g., THF, dichloromethane) due to its bulky hydrophobic nature. Commonly used in phase-transfer catalysis.
- Potassium: Favors aqueous solubility and is typical in inorganic borate salts. Potassium trifluoroborates are often shelf-stable and used in aqueous-phase reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide typically follows a salt metathesis approach involving:
- Preparation of the trifluoro(4-(hydroxymethyl)phenyl)borate anion via reaction of a suitable boronic acid or boronate ester derivative with a fluorinating agent or trifluoroborate salt precursor.
- Subsequent ion exchange with tetrabutylammonium salts to form the stable tetrabutylammonium salt of the trifluoroborate.
This approach leverages the stability and reactivity of trifluoroborate groups and the solubility properties imparted by the tetrabutylammonium cation.
Detailed Preparation Steps
Step 1: Synthesis of 4-(Hydroxymethyl)phenylboronic Acid or Ester
- Starting from 4-bromobenzyl alcohol or 4-formylphenyl derivatives, a lithiation or metal-halogen exchange reaction is performed.
- The resulting aryl lithium or Grignard reagent is then reacted with trialkyl borates (e.g., trimethyl borate) to yield the boronic acid or ester intermediate.
- Hydrolysis under acidic or neutral conditions liberates the boronic acid if an ester was formed.
Step 2: Conversion to Trifluoroborate
- The boronic acid or ester is treated with potassium hydrogen fluoride (KHF2) or similar fluorinating agents to form the corresponding potassium trifluoroborate salt.
- This reaction typically occurs in aqueous or mixed solvent systems at moderate temperatures.
- The trifluoroborate salt is isolated by filtration or extraction.
Step 3: Ion Exchange to Tetrabutylammonium Salt
- The potassium trifluoroborate salt is subjected to ion exchange with tetrabutylammonium bromide or chloride in an organic solvent such as acetonitrile or methanol.
- The tetrabutylammonium salt precipitates or can be extracted due to its lipophilic nature.
- Purification by recrystallization or chromatography yields the final product as yellow crystals.
Reaction Conditions and Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Boronic acid/ester synthesis | 4-bromobenzyl alcohol, n-BuLi, B(OMe)3 | Low temperature (-78 °C) for lithiation |
| Trifluoroborate formation | KHF2, aqueous MeOH or H2O | Room temperature to mild heating |
| Ion exchange | Tetrabutylammonium bromide, acetonitrile | Stirring at room temperature |
| Purification | Recrystallization from suitable solvent | Yields yellow crystalline solid |
Characterization and Purity Assessment
- The final compound typically exhibits a melting point between 98 to 102 °C.
- It appears as yellow crystals, consistent with reported physical data.
- Molecular formula: C23H43BF3NO; Molecular weight: 417.40 g/mol.
- Structural confirmation is done by NMR spectroscopy (1H, 13C, 11B, 19F), IR spectroscopy, and elemental analysis.
- Stability is ensured by storing the compound sealed in dry conditions at room temperature (20 to 22 °C).
Research Findings and Optimization Notes
- The trifluoroborate moiety imparts enhanced stability compared to boronic acids, making the compound suitable for various synthetic applications including cross-coupling reactions.
- The hydroxymethyl substituent on the phenyl ring provides a handle for further functionalization.
- Ion exchange efficiency and purity depend heavily on solvent choice and reaction time during the tetrabutylammonium salt formation.
- Avoidance of moisture and elevated temperatures during storage is critical to prevent hydrolysis or decomposition.
Summary Table of Preparation Method
| Step No. | Objective | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesize 4-(hydroxymethyl)phenylboronic acid/ester | 4-bromobenzyl alcohol, n-BuLi, B(OMe)3, low temp | Boronic acid intermediate |
| 2 | Convert boronic acid to trifluoroborate salt | KHF2, aqueous/methanol, room temp | Potassium trifluoroborate salt |
| 3 | Exchange potassium ion with tetrabutylammonium | Tetrabutylammonium bromide, acetonitrile | Tetrabutylazanium trifluoroborate salt |
| 4 | Purify final product | Recrystallization | Yellow crystalline solid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Utilize a stepwise approach involving solvent selection (e.g., THF for solubility control), stoichiometric ratios of precursors, and amine bases (e.g., triethylamine) to neutralize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography for purification . Contradictions may arise in solvent choice (e.g., THF vs. dichloromethane), requiring empirical optimization.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in boranuide complexes?
- Methodological Answer : Combine B and F NMR to confirm boron-fluorine bonding patterns. X-ray crystallography is critical for resolving steric effects from tetrabutylazanium counterions. Note that crystallographic data may conflict with solution-state NMR due to dynamic equilibria in polar solvents .
Q. What strategies ensure accurate solubility measurements of this compound in polar aprotic solvents?
- Methodological Answer : Use gravimetric analysis under controlled humidity and temperature. Validate results with UV-Vis spectroscopy at λmax for boranuide absorption bands. Discrepancies may arise from solvent purity or residual moisture .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the reactivity of the trifluoromethylphenyl group in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate with kinetic isotope effect (KIE) studies. Contradictions between computational and experimental data may highlight solvent effects not captured in gas-phase models .
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Use LC-MS to identify degradation products. Compare with radical scavenger experiments (e.g., TEMPO) to distinguish between radical vs. ionic pathways. Note that boranuide stability may vary with counterion hydrophobicity .
Q. How can heteronuclear NMR (H-F HOESY) elucidate ion-pairing dynamics in solution?
- Methodological Answer : Perform variable-temperature F NMR to monitor chemical exchange. HOESY experiments map spatial proximity between tetrabutylazanium protons and boranuide fluorine atoms. Conflicting NOE effects may indicate competing aggregation states .
Contradictions and Resolutions
- Synthesis Yield Variability : reports THF as optimal, while suggests acetonitrile for faster kinetics. Resolution: Use a mixed solvent system (THF:ACN = 3:1) to balance solubility and reactivity .
- Thermodynamic Data : Discrepancies in enthalpy of dissolution ( vs. 12) may stem from hydration effects. Resolution: Conduct calorimetry under inert atmosphere .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
